N-(2,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O8/c1-12-24-21(36-26-12)10-28-22(30)14-7-18-19(35-11-34-18)8-16(14)27(23(28)31)9-20(29)25-15-5-4-13(32-2)6-17(15)33-3/h4-8H,9-11H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHQVJCGUVCXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=C(C=C(C=C5)OC)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The starting materials often include substituted phenols and oxadiazole derivatives. For instance, the synthesis might proceed through the formation of an oxadiazole ring followed by the introduction of the quinazoline moiety via condensation reactions.
Antitumor Activity
Studies have shown that compounds with similar structural motifs exhibit notable antitumor properties. For example:
- IC50 Values : Compounds with oxadiazole and quinazoline structures have demonstrated IC50 values in the micromolar range against various cancer cell lines. For instance, a related compound exhibited an IC50 of 1.61 µg/mL against specific tumor cells .
- Mechanism of Action : The antitumor activity is often attributed to the inhibition of critical pathways such as those involving dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells .
Antimicrobial Activity
Research indicates that similar compounds possess antimicrobial properties. The presence of both oxadiazole and quinazoline rings enhances their ability to disrupt bacterial cell walls or inhibit vital enzymatic processes:
- Evaluation Methods : Antimicrobial efficacy is usually assessed using standard assays like the MTT assay or disc diffusion methods against a panel of bacterial strains.
Cytotoxicity Studies
Cytotoxicity assessments are crucial to evaluate the safety profile of new compounds:
- Cell Lines Tested : Commonly used cell lines include HEK-293 for human toxicity evaluations. The compound's derivatives are often tested for cytotoxic effects to ensure they do not exhibit harmful effects on normal cells.
Case Study 1: Antitumor Evaluation
In a study by Li et al., a series of quinazoline derivatives were synthesized and evaluated for their antitumor activity against melanoma cell lines. The results indicated that modifications at specific positions on the quinazoline structure significantly enhanced their potency .
| Compound | Structure Modification | IC50 (µg/mL) | Cell Line |
|---|---|---|---|
| 1 | Methyl substitution | 1.61 | A-431 |
| 2 | Dimethoxy substitution | 1.98 | Jurkat |
Case Study 2: Antimicrobial Activity
Research conducted on thiazole-bearing compounds demonstrated that specific structural features enhance antimicrobial efficacy. The presence of electron-donating groups was found to be crucial for activity against resistant strains .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2,4-dimethoxyphenyl group in the target increases electron density vs. chlorophenyl () or methylphenyl (), affecting solubility and bioavailability.
- Synthetic Routes: Cycloaddition () and click chemistry () dominate for triazole derivatives, while the target’s synthesis may require specialized steps for oxadiazole-quinazolinone fusion.
Analytical and Bioactivity Comparisons
- Mass Spectrometry : Molecular networking () suggests the target’s MS/MS profile would cluster with acetamide derivatives but differ in fragmentation due to the oxadiazole and dioxolo groups (e.g., m/z peaks at 393–847 range) .
- Anticonvulsant Potential: highlights quinazoline dione derivatives with anticonvulsant activity. The target’s quinazolinone core and lipophilic substituents may similarly target CNS receptors .
- Docking Studies : Compounds like 9c () show binding poses with thiazole-triazole motifs, whereas the target’s oxadiazole and dimethoxyphenyl groups could enhance interactions with hydrophobic pockets .
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : The 2,4-dimethoxy substituents (target) improve membrane permeability vs. electron-withdrawing Cl () .
- Heterocycle Rigidity : The oxadiazole’s planar structure (target) may enhance binding affinity compared to flexible triazole linkages () .
- Metabolic Stability: Quinazolinone cores (target, –7) resist oxidative metabolism better than benzimidazole derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
